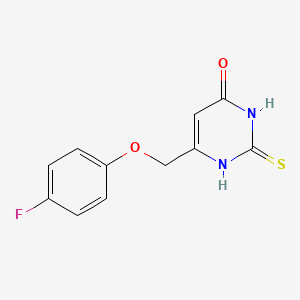

6-((4-fluorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-[(4-fluorophenoxy)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c12-7-1-3-9(4-2-7)16-6-8-5-10(15)14-11(17)13-8/h1-5H,6H2,(H2,13,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABBLAHQUZWHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=O)NC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((4-fluorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various pathogens.

The synthesis of this compound typically involves the Biginelli reaction, which is a well-established method for creating pyrimidine derivatives. This compound features a thioxo group that enhances its reactivity and potential biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds related to this compound. These derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6a | Staphylococcus aureus | 128 μg/mL |

| 6b | Escherichia coli | 64 μg/mL |

| 6c | Pseudomonas aeruginosa | 256 μg/mL |

| 6d | Candida albicans | 32 μg/mL |

Studies indicate that derivatives such as those synthesized from the Biginelli reaction exhibit moderate to good antibacterial activity against various strains, often surpassing conventional antibiotics like ciprofloxacin in effectiveness against specific pathogens .

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study indicated that certain derivatives of pyrimidinones exhibited cytotoxic effects on various cancer cell lines. For instance, compounds derived from this class have been found to inhibit DNA polymerase IIIC in Staphylococcus aureus, suggesting a mechanism that could be leveraged for anticancer strategies .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that selected pyrimidinone derivatives showed promising cytotoxicity against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated IC50 values ranging from 10 to 30 μM for these compounds, highlighting their potential as lead candidates in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : The thioxo group may interfere with nucleic acid synthesis in microbial cells.

- Disruption of Membrane Integrity : Some derivatives have shown the ability to disrupt bacterial membranes, leading to cell lysis.

- Targeting Specific Enzymes : Inhibition of enzymes such as DNA polymerases has been noted as a significant mechanism for its anticancer effects.

Conclusion and Future Directions

The compound this compound represents a promising avenue for developing new antimicrobial and anticancer agents. Its diverse biological activities warrant further investigation into its structure-activity relationships (SAR) and potential therapeutic applications.

Future research should focus on:

- Expanding the library of synthesized derivatives to enhance efficacy.

- Conducting in vivo studies to evaluate pharmacokinetics and toxicity profiles.

- Investigating combination therapies with existing antibiotics or chemotherapeutics to improve treatment outcomes.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 6-((4-fluorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. The compound is derived from the pyrimidine scaffold, which is known for its diverse biological activities. The introduction of the 4-fluorophenoxy group enhances its pharmacological properties.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Antimicrobial Activity

Research indicates that derivatives of thioxopyrimidine compounds show significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria. A study reported that certain thioxopyrimidine derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antitumor Properties

The compound has been evaluated for its antitumor effects. In vitro studies have shown that thioxopyrimidine derivatives can inhibit the proliferation of cancer cell lines. For example, one study highlighted that specific derivatives had IC50 values significantly lower than conventional chemotherapeutics, indicating strong cytotoxic effects against cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, thioxopyrimidine derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in animal models, demonstrating potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thioxopyrimidine derivatives. The presence of electron-withdrawing groups, such as fluorine in the 4-position of the phenyl ring, has been shown to enhance biological activity. The SAR studies suggest that modifications at various positions on the pyrimidine ring can lead to improved potency against specific targets .

Case Study 1: Antibacterial Evaluation

A series of thioxopyrimidine compounds were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and E. coli. The results indicated that compounds with the 4-fluorophenoxy group exhibited enhanced activity compared to their unsubstituted counterparts, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Case Study 2: Antitumor Screening

In another study, a library of thioxopyrimidine derivatives was screened against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent compounds showed IC50 values in the nanomolar range, outperforming several established chemotherapeutic agents .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit diverse pharmacological and chemical properties depending on substituent variations. Below is a systematic comparison with structurally related compounds:

Substituent Variations and Structural Analogues

Physicochemical Properties

- Solubility and Lipophilicity: Alkyl substituents (methyl, propyl) increase lipophilicity but reduce water solubility. Aryl-substituted analogues (e.g., 4-chlorophenyl) exhibit higher melting points (172–173°C for nitroaryl derivatives ) due to π-π stacking and hydrogen bonding, whereas the target compound’s melting point may be lower due to the flexible ether linkage.

- Spectroscopic Data: In 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, $^{13}\text{C}$ NMR signals for C=S and C=O were observed at 174.6 ppm and 163.0 ppm, respectively . The target compound’s fluorophenoxy group may deshield adjacent carbons, shifting signals upfield or downfield depending on electronic effects.

Preparation Methods

Synthesis of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one Core

- Reagents: 2-thiouracil, paraformaldehyde, and an amine base such as morpholine or piperidine.

- Solvent: Absolute ethanol.

- Procedure: A mixture of paraformaldehyde (0.005 mol) and the amine (0.005 mol) is refluxed in ethanol for 1 hour. Then 2-thiouracil (0.005 mol) is added, and the mixture is refluxed for 8–10 hours with stirring.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) using chloroform-methanol (3:1) as eluent.

- Isolation: After cooling, the precipitate is filtered, washed with water, dried under vacuum, and recrystallized from ethanol to yield the pyrimidinone intermediate.

This step yields the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold ready for further substitution.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Time (h) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrimidinone core formation | 2-thiouracil, paraformaldehyde, amine, EtOH | 8–10 | Reflux (~78 °C) | 60–75 | Stirring, TLC monitoring |

| Alkylation with alkyl halide | Sodium ethoxide, pyrimidinone, 4-fluorophenoxymethyl bromide, EtOH | 5–6 | Reflux (~78 °C) | 65–75 | Dropwise addition, neutralization post reaction |

Characterization and Analysis

The synthesized compounds are typically characterized by:

- Melting Point Determination: Open capillary tubes, uncorrected.

- Infrared Spectroscopy (IR): Key absorption bands include NH (~3340 cm⁻¹), aromatic CH (~3160 cm⁻¹), C=O (~1675–1685 cm⁻¹), C=S (~1270–1280 cm⁻¹).

- Nuclear Magnetic Resonance (NMR):

- ^1H-NMR (DMSO-d6) shows characteristic signals for aromatic protons (7.1–7.5 ppm), methylene groups (4.3–4.5 ppm), and NH proton (around 10 ppm, exchangeable with D2O).

- Elemental Analysis: Confirms molecular formula consistency with calculated carbon, hydrogen, and nitrogen percentages.

- Thin-Layer Chromatography (TLC): Used to monitor purity and reaction progress.

Research Findings and Notes

- The synthetic approach is straightforward, involving well-established nucleophilic substitution reactions on the pyrimidinone scaffold.

- Yields reported for analogous phenyl-substituted derivatives range from 65% to 75%, indicating good efficiency.

- The use of sodium ethoxide in ethanol as a base and solvent system is effective for the alkylation step.

- Recrystallization from acetic acid or ethanol provides pure crystalline products suitable for further biological evaluation.

- The methodology is adaptable for various substituted phenyl or phenoxy groups, including fluorinated derivatives, by selecting the appropriate alkyl halide.

Summary Table of Preparation Methods

Q & A

Q. What are the standard synthetic routes for preparing 6-((4-fluorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

The compound can be synthesized via a multi-step condensation reaction. A typical approach involves reacting 4-fluorophenoxy methylamine with thiourea and a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions (e.g., HCl or acetic acid). The reaction proceeds via cyclization to form the pyrimidinone core, followed by purification via silica-gel chromatography or recrystallization . Key parameters include temperature control (reflux in ethanol) and stoichiometric ratios of reagents to optimize yield.

Q. How is spectroscopic characterization performed for this compound?

Characterization includes:

- IR spectroscopy : Identification of thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) groups .

- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm for fluorophenyl) and methylene/methine protons (δ 3.5–5.0 ppm). ¹³C NMR confirms the pyrimidinone ring carbons (C=O at ~160–170 ppm, C=S at ~180 ppm) .

- Mass spectrometry : HRMS provides accurate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are used for preliminary biological activity screening?

Common assays include:

- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or sirtuins, with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR studies involve systematic substitution of the fluorophenoxy or pyrimidinone moieties. For example:

- Replacing the 4-fluorophenoxy group with halogenated or electron-withdrawing substituents (e.g., Cl, Br) to enhance enzyme binding .

- Modifying the methylene bridge (e.g., elongation to ethylene) to alter steric effects.

- Data analysis : Compare IC₅₀ values across derivatives using dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

Preclinical studies on analogous pyrimidinones suggest:

- Oxidative desulfurization : Flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes may convert the thioxo group to a carbonyl, altering bioactivity .

- Species-dependent metabolism : Rat microsomes show higher FMO activity compared to humans, necessitating cross-species pharmacokinetic studies .

Q. How can reaction conditions be optimized to improve synthetic yield?

Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalysts : Sodium ethoxide or triethylamine accelerates thiourea condensation .

- Purification : Gradient elution in column chromatography (e.g., 1–3% MeOH in CH₂Cl₂) resolves closely related byproducts .

Q. What mechanistic insights explain its enzyme inhibition properties?

The thioxo group and fluorophenoxy substituent contribute to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.